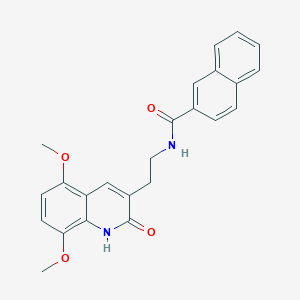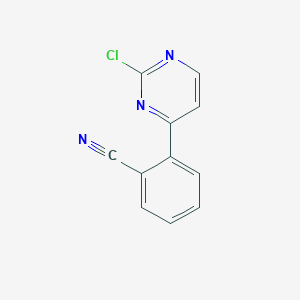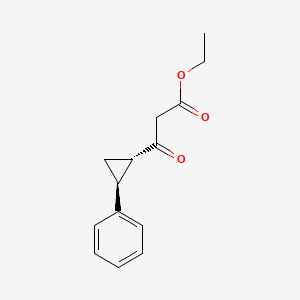
Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a cyclopropyl ring attached to a phenyl group, which is further connected to an ethyl ester moiety. The compound’s distinct structure imparts specific chemical properties that make it valuable in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method includes the reaction of a phenyl-substituted cyclopropane with ethyl acetoacetate under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is refluxed to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
科学的研究の応用
Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and phenyl group provide a rigid and planar structure that can fit into specific binding sites, inhibiting or modulating the activity of target proteins. This interaction can alter biochemical pathways, leading to various biological effects.
類似化合物との比較
- Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate
- 4-Hydroxy-2-quinolones
- Sulfonamides
Comparison: Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate is unique due to its cyclopropyl ring, which imparts specific steric and electronic properties not found in many other compounds. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development. In contrast, compounds like 4-hydroxy-2-quinolones and sulfonamides have different core structures and functional groups, leading to distinct chemical and biological properties.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
ethyl 3-oxo-3-[(1S,2S)-2-phenylcyclopropyl]propanoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12+/m1/s1 |
InChIキー |
IQYXQOWNRBJGSQ-NEPJUHHUSA-N |
異性体SMILES |
CCOC(=O)CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)CC(=O)C1CC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095907.png)
![(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14095914.png)
![2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one](/img/structure/B14095916.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095938.png)
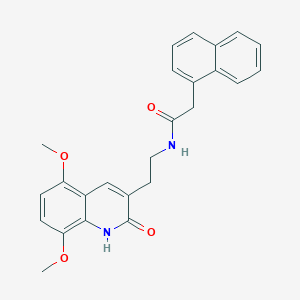
![3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide](/img/structure/B14095968.png)
![[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane](/img/structure/B14095969.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)

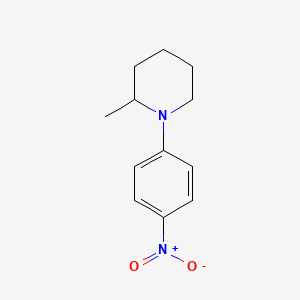
![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095992.png)
![3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14095998.png)
